3-Ethoxybenzyl alcohol

Organic synthesis Distillation purification Thermal stability

Researchers synthesizing drug-like intermediates often face inconsistent extraction efficiency and unpredictable reaction kinetics with standard benzyl alcohol building blocks. 3-Ethoxybenzyl alcohol (CAS 71648-21-0) solves this with a meta-ethoxy substitution that delivers an optimized LogP of 1.58 for superior organic-phase partitioning and a robust thermal profile (bp 263-266 °C) that withstands elevated-temperature reactions. - Enhanced Lipophilicity: LogP 1.58 (+0.48 vs. 3-methoxy analog) ensures high recovery in liquid-liquid extractions. - Thermal Robustness: bp 263-266 °C reduces decomposition during prolonged heating. - Identity Confirmation: n20/D 1.534 enables rapid isomer verification, preventing costly synthetic errors. - Supply Assurance: ≥97% purity, colorless to pale-yellow liquid; available in research quantities with ambient shipping.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 71648-21-0
Cat. No. B1596623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybenzyl alcohol
CAS71648-21-0
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CO
InChIInChI=1S/C9H12O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,10H,2,7H2,1H3
InChIKeyICJVQAHPHKYCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxybenzyl alcohol: Product Overview


3-Ethoxybenzyl alcohol (CAS 71648-21-0) is an aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It features a benzene ring substituted with an ethoxy group at the meta (3-) position and a hydroxymethyl (-CH₂OH) group, which imparts distinct physicochemical properties that influence its reactivity as a synthetic intermediate . Commercially, it is typically supplied as a colorless to pale-yellow liquid with a purity of 97% and is primarily utilized in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and fine chemicals .

Synthetic intermediate for pharmaceutical, agrochemical, and fine chemical synthesis
Liquid physical format for straightforward laboratory handling
Meta-ethoxy substitution provides distinct reactivity profile

3-Ethoxybenzyl alcohol Substitution Limitations


Despite sharing a common benzyl alcohol core, 3-Ethoxybenzyl alcohol exhibits distinct physicochemical behavior compared to its positional isomers (2-ethoxy, 4-ethoxy) and its methoxy analog (3-methoxybenzyl alcohol). The meta-ethoxy substitution pattern influences electronic distribution across the aromatic ring, which in turn affects the compound's reactivity in electrophilic aromatic substitution reactions and the stability of intermediates formed during multi-step syntheses . Furthermore, differences in key physical properties such as boiling point, density, and logP directly impact solvent compatibility, extraction efficiency, and purification protocols. Substituting 3-Ethoxybenzyl alcohol with an alternative aromatic alcohol without adjusting reaction conditions may lead to altered reaction kinetics, reduced yields, or the formation of undesired by-products, thereby compromising the reproducibility and cost-efficiency of a synthetic process [1].

Positional isomers (2-ethoxy, 4-ethoxy) alter electronic distribution and may shift reaction selectivity.

Methoxy analog (3-methoxybenzyl alcohol) differs in boiling point, density, and logP, impacting purification and extraction.

Direct substitution without re-optimization may reduce yield or form undesired by-products.

3-Ethoxybenzyl alcohol Comparator Evidence


Boiling Point vs. 3-Methoxybenzyl alcohol

3-Ethoxybenzyl alcohol exhibits a higher boiling point compared to its methoxy analog, 3-methoxybenzyl alcohol. This difference is critical for distillation-based purification processes. The target compound, 3-ethoxybenzyl alcohol, has a reported boiling point of 263–266 °C at 760 mmHg . In contrast, 3-methoxybenzyl alcohol boils at a lower temperature of 247–255 °C at 760 mmHg .

Boiling point vs. methoxy analog
Data to verify
Target: 263–266 °C / Comparator: 247–255 °C
Supports wider distillation window for purification
Reported at 760 mmHg; experimental verification advised
Organic synthesis Distillation purification Thermal stability

LogP vs. 3-Methoxybenzyl alcohol

The calculated partition coefficient (LogP) for 3-Ethoxybenzyl alcohol is 1.5776 [1], indicating significantly greater lipophilicity compared to its methoxy counterpart, 3-methoxybenzyl alcohol, which has a reported LogP of approximately 1.10 .

LogP vs. methoxy analog
Data to verify
Target: 1.58 / Comparator: 1.10 (+0.48 log units)
Supports organic-phase extraction recovery
Calculated XLogP3 values; experimental confirmation needed
Lipophilicity Solvent extraction Partition coefficient

Density vs. 3-Methoxybenzyl alcohol

3-Ethoxybenzyl alcohol has a reported density of 1.08 g/mL at 25 °C . In comparison, 3-methoxybenzyl alcohol exhibits a lower density, reported in the range of 1.04–1.058 g/cm³ under similar conditions [1].

Density vs. methoxy analog
Data to verify
1.08 g/mL (25 °C)
May affect flow chemistry setup and gravimetric dispensing
Slightly higher than 3-methoxy analog (~1.058 g/cm³)
Density Physical property Formulation

Refractive Index vs. Positional Isomers

The refractive index (n20/D) is a standard quality control parameter for liquid organic compounds. 3-Ethoxybenzyl alcohol exhibits a specific refractive index of 1.534 (lit.) . This value is distinct from its positional isomer, 4-ethoxybenzyl alcohol, for which a refractive index of approximately 1.52 is reported .

Refractive index vs. para-isomer
Data to verify
n20/D 1.534 (lit.)
Supports rapid identity verification vs. para-isomer
Distinct from 4-ethoxy analog (~1.52); QC check upon receipt
Refractive index Quality control Identity verification

3-Ethoxybenzyl alcohol Application Scenarios


Lipophilic Intermediate Synthesis

3-Ethoxybenzyl alcohol, with its calculated LogP of 1.5776, is particularly well-suited for the preparation of drug-like intermediates where increased lipophilicity is desired. Its higher LogP relative to 3-methoxybenzyl alcohol (+0.48 log units) ensures efficient partitioning into organic solvents during liquid-liquid extractions, streamlining workup procedures and enhancing product recovery in multi-step syntheses of APIs [1].

High-Temperature Reaction Stability

The boiling point of 3-ethoxybenzyl alcohol (263–266 °C) is elevated compared to 3-methoxybenzyl alcohol (247–255 °C). This thermal profile makes it a more robust building block for reactions that require elevated temperatures, such as certain etherifications or alkylations, potentially reducing decomposition and by-product formation during prolonged heating .

Gravimetric Dispensing and Flow Chemistry

The density of 3-ethoxybenzyl alcohol (1.08 g/mL) is slightly higher than that of 3-methoxybenzyl alcohol. This property is beneficial in automated synthesis platforms and continuous flow reactors where accurate volumetric flow rates are calibrated against density. The distinct density also aids in the development of robust gravimetric analytical methods for quality control .

Refractive Index Identity Verification

The specific refractive index of 3-ethoxybenzyl alcohol (n20/D 1.534) serves as a critical identity check. QC laboratories can use this value to rapidly confirm that the received material is the correct meta-substituted isomer and not the para-substituted analog (n20/D ≈ 1.52), thereby preventing costly synthetic errors due to misidentified reagents .

Application
Selection Property
Validation Focus
Lipophilic Intermediate Synthesis
LogP for organic-phase extraction
Extraction efficiency and recovery
High-Temperature Reaction Stability
Boiling point for thermal process window
Reaction stability at elevated temperatures
Gravimetric Dispensing & Flow Chemistry
Density for volumetric flow calibration
Flow reactor and gravimetric QC
Refractive Index Identity Verification
Refractive index for isomer identification
QC identity check against positional isomers

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